Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine
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Overview
Description
Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to an ethylamine chain that is further linked to a 4-methylpiperidin-1-yl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine typically involves multiple steps, starting with the reaction of benzyl chloride with ethylamine to form benzyl ethylamine. This intermediate is then reacted with 4-methylpiperidine under specific conditions to introduce the piperidinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: this compound can be oxidized to form benzyl alcohol derivatives.
Reduction: Reduction reactions can yield amines with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, interacting with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Benzyl[2-(3-methylpiperidin-1-yl)ethyl]amine: Similar structure with a different methyl group position on the piperidine ring.
Benzyl[2-(4-ethylpiperidin-1-yl)ethyl]amine: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness: Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-2-(4-methylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14-7-10-17(11-8-14)12-9-16-13-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANWBMZWDOZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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